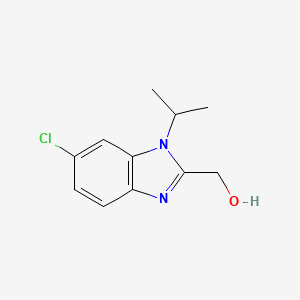
(6-氯-1-异丙基-1H-苯并咪唑-2-基)甲醇
描述
(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a chloro substituent at the 6-position, an isopropyl group at the 1-position, and a methanol group at the 2-position.
科学研究应用
(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by chlorination and subsequent functional group modifications. One common method involves:
Condensation Reaction: o-Phenylenediamine reacts with an aldehyde or ketone under acidic or basic conditions to form the benzimidazole core.
Chlorination: The benzimidazole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Isopropylation: The chlorinated benzimidazole undergoes alkylation with isopropyl halides in the presence of a base.
Methanol Addition: Finally, the compound is treated with methanol under suitable conditions to introduce the methanol group at the 2-position.
Industrial Production Methods
Industrial production of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro or isopropyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)formaldehyde or (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)carboxylic acid.
Reduction: Formation of 1-isopropyl-1H-benzimidazol-2-yl)methanol or 6-chloro-1H-benzimidazol-2-yl)methanol.
Substitution: Formation of various substituted benzimidazole derivatives.
作用机制
The mechanism of action of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the benzimidazole core.
相似化合物的比较
Similar Compounds
(6-Chloro-1H-benzo[d]imidazol-2-yl)methanol: Lacks the isopropyl group, which may affect its biological activity.
1-Isopropyl-1H-benzimidazol-2-yl)methanol: Lacks the chloro group, which may influence its reactivity and interactions.
(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)ethanol: Has an ethanol group instead of methanol, potentially altering its solubility and reactivity.
Uniqueness
(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro, isopropyl, and methanol groups provides a distinct profile that can be exploited for various applications in research and industry.
属性
IUPAC Name |
(6-chloro-1-propan-2-ylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-7(2)14-10-5-8(12)3-4-9(10)13-11(14)6-15/h3-5,7,15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKYRUGOJHIQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


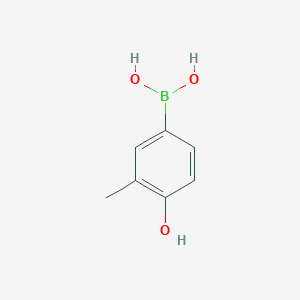
![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)
![6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one](/img/structure/B1391341.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1391343.png)
![1,4-Dithia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1391348.png)
![N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide](/img/structure/B1391349.png)
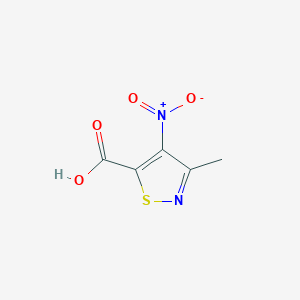
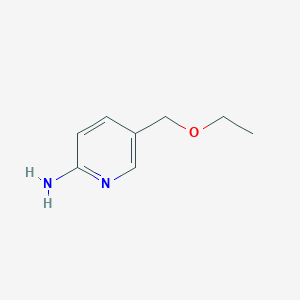
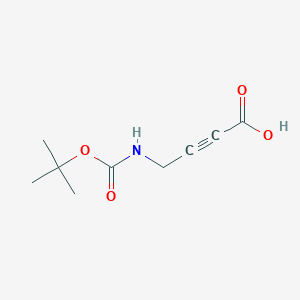
![3-[(3-Pyridinyloxy)methyl]aniline](/img/structure/B1391354.png)
![Imidazo[1,2-A]pyridin-7-amine](/img/structure/B1391355.png)
![N-[(2-ethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1391358.png)
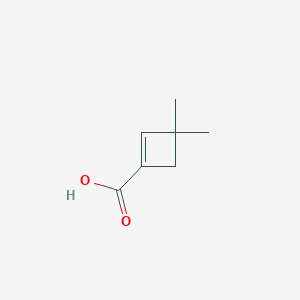
![1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1391362.png)
